5-amino-3-fluoropyrazin-2(1H)-one
Overview
Description
5-amino-3-fluoropyrazin-2(1H)-one: is a heterocyclic organic compound that contains both an amino group and a fluorine atom attached to a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-fluoropyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoropyrazine and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as:
Automated Reactors: To ensure precise control over reaction conditions.
Purification Steps: Including crystallization, filtration, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-fluoropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield pyrazinone oxides.
Reduction: Can produce reduced pyrazinone derivatives.
Substitution: Results in various substituted pyrazinones with different functional groups.
Scientific Research Applications
5-amino-3-fluoropyrazin-2(1H)-one has several applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-amino-3-fluoropyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors through:
Binding Interactions: The amino and fluorine groups can form hydrogen bonds and other interactions with target molecules.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-chloropyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
5-amino-3-bromopyrazin-2(1H)-one: Contains a bromine atom in place of fluorine.
5-amino-3-iodopyrazin-2(1H)-one: Features an iodine atom instead of fluorine.
Uniqueness
5-amino-3-fluoropyrazin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s binding affinity, stability, and overall chemical behavior, making it a valuable compound in various research applications.
Properties
IUPAC Name |
5-amino-3-fluoro-1H-pyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-3-4(9)7-1-2(6)8-3/h1H,(H2,6,8)(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCLYUBRFJROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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